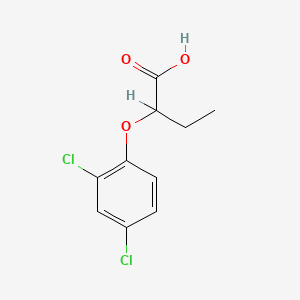

2-(2,4-Dichlorophenoxy)butanoic acid

Description

Nomenclature and Chemical Classification of 2,4-DB

The precise identification and classification of a chemical compound are fundamental to understanding its properties and function. 2,4-DB is known by several names and is categorized within specific chemical and functional groups based on its structure and herbicidal activity.

| Identifier Type | Identifier |

| IUPAC Name | 4-(2,4-dichlorophenoxy)butanoic acid nist.govherts.ac.uk |

| CAS Registry Number | 94-82-6 nist.gov |

| Chemical Formula | C10H10Cl2O3 nist.gov |

| Common Names | 2,4-DB, Butyrac, Butoxone chemicalwarehouse.comnist.gov |

2,4-DB is a member of the phenoxy family of herbicides. wikipedia.orgmt.gov This family of compounds is characterized by a phenoxyacetic acid core structure, although variations like the butyric acid side chain in 2,4-DB exist. chemicalwarehouse.comwikipedia.org The phenoxy herbicides were among the first selective organic herbicides developed, revolutionizing weed control practices in the mid-20th century. ebsco.comcambridge.org Other notable members of this family include 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid). wikipedia.org

Based on its mode of action, 2,4-DB is classified as a synthetic auxin herbicide. chemicalwarehouse.comfbn.comebi.ac.uk These herbicides mimic the effects of the natural plant growth hormone indole-3-acetic acid (IAA), but at concentrations that lead to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. chemicalwarehouse.comresearchgate.net

The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) have developed classification systems to standardize the grouping of herbicides by their site of action, which is crucial for resistance management. weedscience.orggreenbook.net In these systems, 2,4-DB is categorized as follows:

HRAC Group O herts.ac.ukweedscience.orgresearchgate.net

WSSA Group 4 herts.ac.ukweedscience.orgiastate.edu

This classification places 2,4-DB with other herbicides that act as synthetic auxins, disrupting plant cell growth. iastate.edugenfarm.com.au

| Classification System | Group | Mode of Action |

| HRAC (Global) | O herts.ac.uk | Action like indole acetic acid (synthetic auxins) ufl.edu |

| WSSA (North America) | 4 herts.ac.uk | Action like indole acetic acid (synthetic auxins) iastate.edu |

Historical Context and Agricultural Significance of 2,4-DB Use

The development of phenoxy herbicides like 2,4-D in the 1940s was a landmark in agricultural history, offering the first successful selective chemical weed control. mt.govebsco.comcambridge.org This innovation dramatically increased crop yields and reduced the reliance on labor-intensive mechanical weed removal. ebsco.comlivinghistoryfarm.org 2,4-DB was introduced as a derivative of 2,4-D, with a key modification that enhanced its selectivity for use in certain crops. chemicalwarehouse.comwikipedia.org

The primary agricultural significance of 2,4-DB lies in its selective control of broadleaf weeds in leguminous crops, such as alfalfa, peanuts, and soybeans, which are sensitive to its parent compound, 2,4-D. chemicalwarehouse.comnotmanpasture.com.au This selectivity makes it an invaluable tool for integrated weed management programs in these specific cropping systems. chemicalwarehouse.com For example, it can be used with relative safety on seedling and established lucerne (alfalfa) and various clover species. notmanpasture.com.augenfarm.com.au The development of 2,4-DB expanded the utility of synthetic auxin herbicides to a broader range of important agricultural crops.

Role of 2,4-DB as a Pro-herbicide: Conversion to 2,4-D in Planta

A distinguishing feature of 2,4-DB is its function as a pro-herbicide. This means that 2,4-DB itself is not the primary phytotoxic agent. wikipedia.org Instead, its herbicidal activity is dependent on its conversion within the target plant into the highly active herbicide, 2,4-D. wikipedia.orgcambridge.org

This conversion is achieved through a biochemical process known as beta-oxidation. cambridge.org In this process, the butyric acid side chain of the 2,4-DB molecule is shortened, resulting in the formation of 2,4-D. nih.gov The selectivity of 2,4-DB is rooted in the differing abilities of various plant species to perform this beta-oxidation.

Susceptible broadleaf weeds readily metabolize 2,4-DB to 2,4-D, leading to the characteristic symptoms of synthetic auxin herbicides and eventual plant death. cambridge.org In contrast, many tolerant legume crops lack the efficient enzymatic machinery to carry out this conversion, or they metabolize the resulting 2,4-D more rapidly, thus avoiding lethal concentrations of the active herbicide. cambridge.org This differential metabolism is the primary mechanism conferring the crop safety of 2,4-DB in legumes. cambridge.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVXKWQTYUMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035006 | |

| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6956-86-1 | |

| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6956-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Physiological Mechanism of Herbicidal Action Via 2,4 D Metabolite

Auxin Mimicry: Interaction with Plant Hormone Systems

At the core of its herbicidal action, 2,4-D functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), the most common endogenous auxin. scispace.comunl.edupressbooks.pub Structurally similar to IAA, 2,4-D is recognized by the plant's auxin perception and signaling machinery. scispace.com However, unlike IAA, which is tightly regulated through synthesis, transport, and degradation, 2,4-D is highly stable and persists in plant tissues for long periods. scispace.comnih.gov This persistence leads to a continuous and overwhelming stimulation of auxin-responsive pathways, triggering a series of physiological disruptions that are lethal to susceptible dicotyledonous plants. nih.govinvasive.org

The molecular basis of 2,4-D's action begins with its binding to the auxin co-receptor complex. This complex consists of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its close homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. nih.govnih.gov

2,4-D acts as a "molecular glue," enhancing the interaction between the TIR1/AFB protein and the Aux/IAA repressor. researchgate.net This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex (an E3 ubiquitin ligase) and subsequent degradation by the 26S proteasome. nih.gov The degradation of these repressor proteins liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes. nih.gov

Because 2,4-D is not easily metabolized by the plant, it causes a sustained removal of the Aux/IAA repressors. scispace.com This leads to a massive and prolonged overstimulation of the signal transduction pathway, resulting in uncontrolled and disorganized growth. nih.govnih.govmdpi.com

| Component | Type | Function in the Presence of 2,4-D | Reference |

|---|---|---|---|

| 2,4-D | Synthetic Auxin | Binds to the TIR1/AFB-Aux/IAA co-receptor complex, mimicking natural auxin (IAA). | scispace.comunl.edu |

| TIR1/AFB | F-box Protein / Auxin Receptor | Recognizes and binds 2,4-D, which enhances its affinity for Aux/IAA repressors. | nih.govnih.gov |

| Aux/IAA | Transcriptional Repressor | Degraded by the 26S proteasome following ubiquitination, removing repression of ARFs. | nih.gov |

| SCFTIR1/AFB | E3 Ubiquitin Ligase Complex | Marks Aux/IAA proteins for degradation. | nih.gov |

| ARF | Auxin Response Factor (Transcription Factor) | Released from repression to activate the expression of auxin-responsive genes, leading to uncontrolled growth. | nih.gov |

Plant growth and development are meticulously controlled by the balance, or homeostasis, between different classes of hormones, particularly auxins and cytokinins. nih.gov Auxins primarily promote root development and cell elongation, while cytokinins are key for cell division and shoot growth. byjus.com The introduction of a persistent synthetic auxin like 2,4-D severely disrupts this delicate equilibrium. researchgate.net

The overabundance of auxin activity triggered by 2,4-D can influence cytokinin biosynthesis and signaling pathways. nih.gov For instance, auxin has been shown to downregulate the biosynthesis of cytokinins. nih.gov This hormonal imbalance contributes to the observed abnormal growth, where processes like cell division and differentiation become uncoordinated, leading to the formation of undifferentiated tissue (callus) and damaging vascular tissues. researchgate.net The disruption of auxin-cytokinin homeostasis is a critical factor in the collapse of normal plant development and contributes significantly to the herbicidal effect. researchgate.net

Cellular and Subcellular Responses in Susceptible Dicotyledonous Plants

The molecular chaos initiated by 2,4-D manifests as profound and lethal changes at the cellular and subcellular levels in susceptible dicots. These plants are unable to effectively metabolize and inactivate the synthetic auxin, leading to a cascade of destructive cellular events.

One of the most visible effects of 2,4-D is the induction of aberrant cell division and elongation. researchgate.net The overstimulation of auxin-responsive genes leads to uncontrolled cellular growth. orst.edu Unlike natural auxins which promote coordinated elongation, 2,4-D often triggers cell division more potently than elongation, leading to a proliferation of disorganized cells, particularly in the vascular tissues. nih.govresearchgate.net This uncontrolled growth results in symptoms such as stem and petiole twisting (epinasty), tissue swelling, and callus formation, which ultimately crush the phloem and xylem, disrupting the transport of water and nutrients and leading to plant death. researchgate.netorst.edu

Auxins play a central role in regulating cell wall plasticity, a process essential for cell growth. According to the "acid growth hypothesis," auxins stimulate proton pumps (H+-ATPases) in the cell membrane, which acidify the cell wall. This acidic environment activates pH-sensitive proteins called expansins, which disrupt the bonds between cellulose (B213188) microfibrils and hemicellulose, increasing cell wall extensibility or "plasticity". researchgate.net

The persistent action of 2,4-D leads to sustained acidification of the cell wall, resulting in abnormal and enhanced cell wall plasticity. researchgate.netresearchgate.net This allows cells to elongate uncontrollably under turgor pressure, contributing to the rapid and disorganized tissue growth that characterizes the herbicidal effects of synthetic auxins. researchgate.net This uncontrolled expansion can ultimately lead to the rupture of cellular structures.

The herbicidal action of 2,4-D is also linked to its profound impact on protein synthesis. invasive.org At low concentrations, synthetic auxins can stimulate the synthesis of RNA, DNA, and proteins, which is a component of their growth-promoting effect. invasive.org However, at the higher, herbicidal concentrations that persist in susceptible plants, this stimulation becomes uncontrolled. The massive upregulation of gene transcription leads to an abnormal increase in the biosynthesis of proteins. researchgate.net

This process exhausts the plant's energy and metabolic resources. chemicalwarehouse.com Furthermore, some studies suggest that while initial protein synthesis is stimulated, prolonged exposure to high concentrations of 2,4-D can eventually become inhibitory or lead to the production of non-functional proteins, contributing to cellular dysfunction and death. nih.gov The dysregulation of protein synthesis is a critical metabolic disruption that underlies the terminal decline of the plant. jci.org

| Cellular Process | Effect of 2,4-D | Physiological Consequence | Reference |

|---|---|---|---|

| Cell Division & Elongation | Uncontrolled and uncoordinated stimulation. | Tissue swelling, epinasty, vascular tissue damage, eventual plant death. | researchgate.netorst.eduresearchgate.net |

| Cell Wall Plasticity | Sustained acidification and activation of expansins. | Abnormal cell expansion, loss of structural integrity. | researchgate.net |

| Protein Synthesis | Initial massive stimulation followed by dysregulation. | Depletion of metabolic resources, accumulation of potentially non-functional proteins, cellular collapse. | invasive.orgresearchgate.netnih.gov |

Induction of Ethylene (B1197577) and Abscisic Acid (ABA) Production

One of the well-documented effects of auxinic herbicides like 2,4-D in susceptible dicotyledonous plants is the overproduction of the plant hormones ethylene and abscisic acid (ABA). xtbg.ac.cnnih.gov Following treatment with 2,4-D, there is a significant upregulation of genes associated with the biosynthesis of these hormones. researchgate.net This hormonal imbalance is a critical component of the herbicidal action, leading to accelerated senescence and ultimately, plant death. xtbg.ac.cnresearchgate.netnih.gov

The herbicidal mechanism involves the activation of the auxin receptor system, which leads to a permanent upregulation of auxin responses. nih.gov This sustained signaling triggers a cascade of downstream effects, including significant increases in ethylene and ABA production. nih.govresearchgate.net Ethylene, a gaseous hormone, is strongly associated with processes like fruit ripening, senescence, and abscission (leaf fall). byjus.comlibretexts.org The excessive ethylene induced by 2,4-D promotes these processes prematurely, contributing to the rapid decline of the plant. xtbg.ac.cnresearchgate.net

| Hormone | Effect of 2,4-D | Physiological Consequences |

|---|---|---|

| Ethylene | Significant overproduction | Accelerated senescence, leaf epinasty, flower wilting, abscission. researchgate.netbyjus.comlibretexts.orgnih.gov |

| Abscisic Acid (ABA) | Upregulation of synthesis | Inhibition of growth, stomatal closure, induction of dormancy, contribution to stress response. nih.govbyjus.comlibretexts.org |

Differential Physiological Responses in Monocotyledonous versus Dicotyledonous Plants

A defining characteristic of 2-(2,4-Dichlorophenoxy)butanoic acid, through its active form 2,4-D, is its selective herbicidal action. It is highly effective in controlling broadleaf (dicotyledonous) weeds while leaving most narrow-leaf (monocotyledonous) crops, such as wheat, corn, and rice, largely unaffected. researchgate.netnih.govmt.govwikipedia.org This selectivity was revolutionary in weed management, allowing for post-emergence control of dicot weeds within monocot crops. wikipedia.org

In sensitive dicot plants, exposure to 2,4-D leads to a series of dramatic physiological responses. These include uncontrolled and unsustainable growth, epinasty (downward bending and twisting of leaves and stems), damage to vascular tissues, and general malformation, culminating in plant death. researchgate.netnih.govmt.gov In contrast, monocot plants exhibit a much higher tolerance, showing few to no symptoms when exposed to the same concentrations of the herbicide. researchgate.netnih.gov

Mechanisms Underlying Selective Herbicidal Action

The precise molecular basis for the differential sensitivity between monocots and dicots is complex and multifaceted, though several key mechanisms have been proposed. stackexchange.com It is not due to a fundamental difference in the primary auxin signaling pathway, as the mechanisms of auxin biosynthesis, transport, and signal transduction are generally conserved between the two plant groups. stackexchange.com Instead, the selectivity appears to arise from a combination of anatomical and metabolic differences. oup.comstackexchange.com

Key factors contributing to selectivity include:

Altered Vascular Anatomy: The structure of the vascular system differs significantly between monocots and dicots. In dicot stems, vascular tissues (xylem and phloem) are arranged in a ring, possessing a cambium that allows for secondary growth. stackexchange.com In monocot stems, these tissues are scattered in bundles and lack a vascular cambium. stackexchange.com This structural difference may influence the translocation and accumulation of the herbicide, potentially leading to the phloem collapse and "strangulation" observed in dicots but not monocots. stackexchange.comcore.ac.uk

Metabolic Detoxification: Monocotyledonous plants, like grasses, are generally more efficient at metabolizing and detoxifying 2,4-D. oup.comstackexchange.com They can more rapidly break down the active herbicide into harmless metabolites or conjugate it to molecules like sugars, effectively inactivating it. oup.comcore.ac.uk Dicot weeds, on the other hand, are less capable of this rapid degradation, allowing the herbicide to persist and exert its toxic effects. xtbg.ac.cnstackexchange.com

Limited Translocation: Differences in the efficiency of herbicide transport may also play a role. Some studies suggest that limited translocation of the exogenous auxin in monocots prevents it from reaching and accumulating at the meristematic tissues where it would cause the most damage. stackexchange.com

Altered Perception: While the core auxin receptors are conserved, subtle differences in the perception or binding of the synthetic auxin at the receptor sites in monocots could contribute to their tolerance. oup.comstackexchange.com

| Mechanism | Dicotyledonous Plants (Susceptible) | Monocotyledonous Plants (Tolerant) |

|---|---|---|

| Vascular Structure | Tissues arranged in a ring; susceptible to disruption and collapse. stackexchange.com | Vascular bundles are scattered; less prone to systemic disruption. stackexchange.com |

| Metabolism | Slow degradation and detoxification of 2,4-D. xtbg.ac.cn | Rapid metabolism and conjugation, leading to inactivation. oup.comstackexchange.com |

| Translocation | Efficient transport to meristems, causing lethal accumulation. mt.gov | Potentially limited translocation, preventing accumulation at target sites. stackexchange.com |

Transport and Translocation Dynamics within Plant Systems

2,4-D is a systemic herbicide, meaning it is absorbed by the plant and moved throughout its vascular system to reach its sites of action. mt.govcore.ac.uk It is typically applied to the foliage and absorbed through the leaves. mt.gov Once inside the plant, it is mobile in both the xylem and the phloem. core.ac.ukbyjus.com

Phloem Transport: Movement in the phloem is crucial for a systemic herbicide's effectiveness, as this vascular tissue transports sugars (photoassimilates) from the leaves (source) to areas of active growth and metabolism, such as meristems, roots, and developing fruits (sinks). byjus.comyoutube.com By entering the phloem, 2,4-D is actively translocated to these vital areas, where it causes uncontrolled growth and disrupts normal function. mt.govcore.ac.uk The mobility of 2,4-D in the phloem is facilitated by its chemical nature as a weak acid. unl.edu According to the "ion trap" or "weak acid" model, the non-ionized, more lipophilic form of the herbicide can cross cell membranes to enter the slightly alkaline environment of the phloem's sieve tubes. Once inside, it dissociates into its ionized, more hydrophilic form, which is less able to diffuse back out across the membrane, effectively "trapping" it within the phloem for long-distance transport. unl.edu

Xylem Transport: The xylem transports water and minerals from the roots to the rest of the plant. byjus.comyoutube.com While the primary movement of foliar-applied 2,4-D is downwards towards the roots and other sinks via the phloem, it can also move between the xylem and phloem. core.ac.ukunl.edu This allows for a more thorough distribution throughout the entire plant.

The efficiency of translocation can be influenced by environmental factors such as temperature and the plant's physiological state. core.ac.uk For instance, conditions that favor active photosynthesis and sugar transport will generally enhance the translocation of the herbicide to sink tissues. core.ac.uk Conversely, impaired transport, whether due to environmental stress or genetic resistance mechanisms, can significantly reduce the herbicide's efficacy. nih.govcore.ac.uk In some resistant weed biotypes, the mechanism of resistance has been identified as reduced translocation of 2,4-D away from the treated leaf, preventing it from reaching its target sites in lethal concentrations. nih.govfrontiersin.org

Metabolism and Biotransformation of 2,4 Db in Biological Systems

In Planta Conversion of 2,4-DB to 2,4-D (Active Form)

2,4-DB itself has minimal phytotoxicity. ucanr.edu Its herbicidal action is dependent on its conversion to 2,4-dichlorophenoxyacetic acid (2,4-D), a potent synthetic auxin herbicide, within the plant. wikipedia.org This bioactivation occurs through a process called beta-oxidation.

Beta-oxidation is a catabolic process that breaks down fatty acid molecules. wikipedia.orgpharmaguideline.com In the context of 2,4-DB, the butyric acid side chain undergoes sequential cleavage, removing two carbon atoms at a time to form the acetic acid side chain of 2,4-D. wikipedia.org This conversion from a non-phytotoxic compound to a highly active one is what ultimately leads to the disruption of normal plant growth and subsequent death of the weed. ucanr.edu

The selectivity of 2,4-DB as an herbicide is attributed to the differential rates of beta-oxidation among plant species. Many broadleaf weeds readily convert 2,4-DB to 2,4-D, leading to their demise. Conversely, tolerant crops such as alfalfa and soybeans metabolize 2,4-DB at a much slower rate, preventing the accumulation of toxic levels of 2,4-D.

Metabolic Pathways of 2,4-D in Plants

Once converted to its active form, 2,4-D, the molecule undergoes further metabolic processes in plants, which can be broadly categorized into Phase I and Phase II reactions. These pathways are generally aimed at detoxifying the herbicide and reducing its biological activity.

Phase I reactions introduce or expose functional groups on the 2,4-D molecule, making it more water-soluble and susceptible to further metabolism. unl.edufrontiersin.org The primary Phase I biotransformations for 2,4-D are ring hydroxylation and side-chain cleavage.

Ring hydroxylation involves the addition of a hydroxyl (-OH) group to the aromatic ring of the 2,4-D molecule. This process can lead to the formation of various hydroxylated metabolites, such as 4-hydroxy-2,5-dichlorophenoxyacetic acid and 4-hydroxy-2,3-dichlorophenoxyacetic acid. nih.govresearchgate.net Side-chain cleavage, on the other hand, results in the breakdown of the acetic acid side chain, leading to the formation of 2,4-dichlorophenol (B122985). researchgate.net

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse group of enzymes that play a critical role in Phase I metabolism of a wide range of compounds, including herbicides. frontiersin.orgmdpi.com These enzymes are primarily responsible for catalyzing oxidative reactions, such as the ring hydroxylation of 2,4-D. frontiersin.orgbioone.org

The involvement of CYP450s in 2,4-D metabolism has been demonstrated in various plant species. researchgate.netresearchgate.net For instance, in resistant populations of common waterhemp (Amaranthus tuberculatus), rapid metabolism of 2,4-D, potentially mediated by CYP450s, was identified as a key resistance mechanism. researchgate.netunl.edu Inhibition of CYP450 activity in these resistant plants led to a significant decrease in their ability to tolerate 2,4-D. researchgate.net

| Plant Species | Key Finding | Significance |

|---|---|---|

| Common waterhemp (Amaranthus tuberculatus) | Resistant populations exhibited a 2,4-D half-life of 22 hours compared to 105 hours in susceptible plants. researchgate.net | Demonstrates rapid metabolism as a resistance mechanism. researchgate.net |

| Tobacco (Nicotiana tabacum) | Cultured cells treated with 2,4-D showed metabolism of other herbicides, and specific CYP450s (CYP71A11 and CYP81B2) were identified. researchgate.net | Indicates that 2,4-D can induce CYP450s that metabolize various xenobiotics. researchgate.net |

| Palmer amaranth (B1665344) (Amaranthus palmeri) | Resistant plants metabolized approximately 20% to 30% more 2,4-D than susceptible plants at various time points after treatment. bioone.org | Highlights enhanced metabolism as a significant factor in 2,4-D resistance. bioone.org |

Following Phase I biotransformation, the modified 2,4-D metabolites undergo Phase II conjugation reactions. unl.edu In this phase, the metabolites are coupled with endogenous molecules such as amino acids or sugars. unl.eduuomus.edu.iq This process further increases their water solubility and facilitates their sequestration or transport within the plant, effectively detoxifying the herbicide. ucanr.eduunl.edu

One of the key Phase II pathways for 2,4-D is conjugation with amino acids. nih.gov The carboxylic acid group of 2,4-D or its hydroxylated metabolites can form an amide bond with the amino group of an amino acid. unl.edu

The most common amino acids involved in this conjugation process are aspartic acid and glutamic acid. nih.govunl.edu The formation of N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid has been observed in various plant species, including beans and soybeans. nih.gov While these conjugates are generally considered to be detoxification products, some studies suggest that they may be reversible, potentially releasing free 2,4-D back into the plant system. nih.gov

Another major Phase II pathway involves the glycosylation of the hydroxylated 2,4-D metabolites formed during Phase I. nih.gov In this process, a sugar molecule, typically glucose, is attached to the hydroxyl group of the metabolite. This results in the formation of O-glucosides, such as 4-O-beta-D-glucosides of 4-hydroxy-2,5-dichloro- and 4-hydroxy-2,3-dichloro-phenoxy-acetic acids. nih.gov

These glycosylated conjugates can then undergo further modification through malonylation, where a malonyl group is attached to the sugar moiety. researchgate.netresearchgate.net Malonylation is a common step in the metabolism of xenobiotic glucosides in plants and is thought to play a role in their transport and storage, often within the plant's vacuole. researchgate.net

| Conjugation Type | Example Conjugate | Plant Species Observed In |

|---|---|---|

| Amino Acid Conjugation | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid nih.gov | Bean, Soybean nih.gov |

| Amino Acid Conjugation | N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid nih.gov | Bean, Soybean nih.gov |

| Glycosylation | 1-O-(2,4-dichlorophenoxyacetyl)-beta-D-glucose nih.gov | Cereals nih.gov |

| Glycosylation | 4-O-beta-D-glucoside of 4-hydroxy-2,5-dichlorophenoxyacetic acid nih.gov | Bean, Soybean nih.gov |

| Glycosylation | 4-O-beta-D-glucoside of 4-hydroxy-2,3-dichlorophenoxyacetic acid nih.gov | Bean, Soybean nih.gov |

Characterization of Detoxification versus Activation Pathways

The biological activity of 2-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) is fundamentally dependent on its metabolic fate within a plant, which dictates whether the compound is detoxified or activated into a potent herbicide. This selectivity forms the basis of its use for controlling broadleaf weeds in tolerant legume crops.

Activation Pathway: In susceptible plant species, 2,4-DB undergoes a process of metabolic activation through β-oxidation of its butanoic acid side chain. This process sequentially removes two-carbon units, converting the relatively harmless 2,4-DB into the highly phytotoxic 2,4-Dichlorophenoxyacetic acid (2,4-D). cambridge.org Once activated to 2,4-D, the compound mimics natural plant auxins at high concentrations, leading to uncontrolled cell division and growth, ultimately causing vascular tissue destruction and plant death. frontiersin.org This bioactivation is the primary mechanism of herbicidal action in susceptible weeds like redroot pigweed (Amaranthus retroflexus) and common cocklebur (Xanthium pensylvanicum). cambridge.org

Detoxification Pathways: In contrast, tolerant plants, such as legumes like alfalfa (Medicago sativa) and red clover (Trifolium pratense), exhibit a different metabolic response. cambridge.org While these tolerant species are also capable of converting 2,4-DB to 2,4-D, their tolerance is attributed to a combination of factors that limit the accumulation of the toxic metabolite. cambridge.org These factors include less efficient absorption and translocation of the parent compound and, crucially, a more rapid degradation and detoxification of the 2,4-D that is formed. cambridge.org

Further detoxification mechanisms in tolerant and resistant plants involve classic Phase I and Phase II metabolic reactions. Phase I reactions, often mediated by cytochrome P450 monooxygenases, can hydroxylate the 2,4-D molecule. nih.govnih.gov This is followed by Phase II conjugation, where enzymes such as glycosyltransferases attach sugar molecules (e.g., glucose) to the hydroxylated intermediate. nih.govnih.govconsensus.app These conjugation reactions increase the water solubility of the compound, facilitating its sequestration into vacuoles or cell walls, effectively neutralizing its herbicidal activity. nih.gov This multi-faceted metabolic defense prevents the accumulation of phytotoxic 2,4-D, allowing the tolerant plant to survive.

Microbial Degradation of 2,4-DB and 2,4-D in Soil and Aquatic Environments

The persistence of 2,4-DB and its active metabolite 2,4-D in the environment is largely governed by the activity of soil and aquatic microorganisms. Microbial degradation is the primary mechanism for the breakdown and detoxification of these herbicides in many ecosystems. nih.govjuniperpublishers.com Numerous microorganisms have demonstrated the ability to utilize these compounds as a source of carbon and energy, playing a crucial role in their environmental fate. scielo.br

Identification of Key Microbial Species and Enzyme Systems Involved

A diverse array of microorganisms, including bacteria and fungi, are capable of degrading 2,4-D, and by extension, its precursor 2,4-DB.

Bacterial Degradation: Several bacterial genera have been identified as potent degraders of 2,4-D. Notable among these are:

Pseudomonas : Various species within this genus are well-documented 2,4-D degraders. nih.govnih.gov For instance, Pseudomonas cepacia has been isolated from peat and shown to utilize 2,4-D as a sole carbon source. nih.gov

Cupriavidus : Cupriavidus necator (formerly known as Ralstonia eutropha) is a model organism for studying 2,4-D degradation, possessing the well-characterized tfd genes. nih.govresearchgate.net

Flavobacterium : Species of Flavobacterium have been isolated from contaminated soils and identified as having 2,4-D degrading capabilities. scielo.br

Other Genera: Other important bacterial degraders include Achromobacter, Sphingomonas, and Ochrobactrum. nih.gov

The enzymatic pathway for 2,4-D degradation in bacteria is well-elucidated, particularly the one encoded by the plasmid-borne tfd genes. This pathway involves several key enzymes:

α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA): Initiates the degradation by cleaving the side chain of 2,4-D to form 2,4-Dichlorophenol (2,4-DCP). nih.govresearchgate.net

2,4-DCP hydroxylase (TfdB): Hydroxylates 2,4-DCP to produce 3,5-dichlorocatechol. researchgate.net

Chlorocatechol 1,2-dioxygenase (TfdC): Cleaves the aromatic ring of dichlorocatechol. nih.gov Subsequent enzymes (TfdD, TfdE, TfdF) further process the intermediates, which eventually enter the tricarboxylic acid (TCA) cycle. nih.gov

Fungal Degradation: Filamentous fungi also contribute significantly to the breakdown of phenoxy herbicides. Several genera have been shown to degrade 2,4-D:

Aspergillus researchgate.net

Penicillium scielo.br

Fusarium

Trichoderma epa.gov

Fungal degradation often involves oxidative enzymes like cytochrome P450s and peroxidases, which transform the herbicide into less toxic compounds through hydroxylation and conjugation. researchgate.net

Table 1: Key Microbial Genera Involved in 2,4-D Degradation

| Kingdom | Genus | Reference(s) |

|---|---|---|

| Bacteria | Pseudomonas | nih.gov, nih.gov |

| Bacteria | Cupriavidus | nih.gov, researchgate.net |

| Bacteria | Flavobacterium | scielo.br |

| Bacteria | Achromobacter | nih.gov |

| Bacteria | Sphingomonas | nih.gov |

| Fungi | Aspergillus | researchgate.net |

| Fungi | Penicillium | scielo.br |

| Fungi | Trichoderma | epa.gov |

Biodegradation Kinetics and Environmental Factors Influencing Degradation Rates

The rate at which 2,4-DB and 2,4-D are degraded in the environment is not constant but is influenced by a complex interplay of biodegradation kinetics and various environmental factors.

Biodegradation Kinetics: The degradation of 2,4-D in soil and water generally follows first-order kinetics, with its persistence often measured by its half-life (the time required for 50% of the initial amount to dissipate). The half-life of 2,4-D can vary significantly, ranging from a few days to several months. juniperpublishers.comcdc.gov In aerobic mineral soils, the half-life can be as short as 6.2 days, while in anaerobic aquatic conditions, it can extend to over 300 days. cdc.gov The rate of degradation is often dependent on the initial concentration of the herbicide and the size and acclimatization of the degrading microbial population. nih.gov

Environmental Factors: Several key environmental factors can significantly influence the rate of microbial degradation:

Soil Moisture: Moisture content is critical for microbial activity. Optimal degradation rates occur in moist soils, whereas dry conditions can significantly slow down the process by limiting microbial growth and substrate availability. nih.gov

Temperature: Like most biological processes, herbicide degradation is temperature-dependent. Warmer temperatures generally increase the rate of microbial metabolism and thus accelerate degradation, while cold conditions can lead to a much longer persistence of the herbicide in the soil. juniperpublishers.com

pH: Soil and water pH affects both the chemical state of the herbicide and the activity of microbial populations. Degradation of 2,4-D by some bacteria, like Pseudomonas cepacia, has been found to be optimal at acidic pH. nih.gov However, very low pH can also be inhibitory. nih.gov

Oxygen Availability: Aerobic degradation of 2,4-D is typically much faster than anaerobic degradation. juniperpublishers.com The availability of oxygen is therefore a critical factor, with half-lives being significantly shorter in well-aerated surface soils and waters compared to anoxic sediments or waterlogged soils. juniperpublishers.comcdc.gov

Table 2: Influence of Environmental Factors on 2,4-D/2,4-DB Degradation Rate

| Factor | Effect on Degradation Rate | Rationale | Reference(s) |

|---|---|---|---|

| Temperature | Increases with higher temperatures (up to an optimum) | Enhances microbial metabolic activity. | juniperpublishers.com |

| Moisture | Increases with optimal moisture levels | Essential for microbial growth and substrate diffusion. | nih.gov |

| pH | Optimal rates at specific pH ranges (e.g., acidic for some bacteria) | Affects microbial enzyme activity and herbicide speciation. | nih.gov |

| Organic Matter | Can increase or decrease rate | Stimulates microbial populations but can also increase sorption, reducing bioavailability. | researchgate.net, nih.gov |

| Oxygen | Significantly higher in aerobic vs. anaerobic conditions | Aerobic pathways are generally more efficient for degradation. | juniperpublishers.com, cdc.gov |

Herbicide Resistance Evolution and Management Strategies in Weeds to 2,4 Db/2,4 D

Global Incidence and Distribution of 2,4-DB/2,4-D Resistant Weed Biotypes

The first cases of resistance to 2,4-D were identified in wild carrot (Daucus carota) and spreading dayflower (Commelina diffusa) as early as 1957. nih.gov Since then, resistance to synthetic auxin herbicides has been documented in numerous weed species across various agricultural systems worldwide. As of recent reports, 41 weed species in 22 countries have developed resistance to this class of herbicides. mdpi.com The incidence of resistance is often linked to cropping systems with a heavy reliance on synthetic auxins, such as in cereals, pastures, and, more recently, in transgenic crops engineered for 2,4-D tolerance. nih.gov

The widespread use of 2,4-D in wheat, for example, has been associated with the emergence of resistant populations of common poppy (Papaver rhoeas) in Spain and wild mustard (Sinapis arvensis) in Canada. regulations.gov In rice production systems, particularly in Southeast Asia, resistance has been confirmed in species such as Limnocharis flava, Sphenoclea zeylanica, and Fimbristylis miliacea. regulations.govresearchgate.net The United States has the highest number of unique herbicide-resistant weed cases, followed by Australia and Canada. uwa.edu.au

Below is an interactive table detailing a selection of weed biotypes that have evolved resistance to 2,4-D and the countries where they have been reported.

Biochemical Mechanisms of Non-Target Site Resistance (NTSR)

Non-target site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching its molecular target, without any modification of the target site itself. researchgate.net For 2,4-D and other synthetic auxins, NTSR is the predominant form of resistance and typically involves enhanced herbicide metabolism or altered herbicide uptake and translocation. consensus.appnih.gov

One of the most significant NTSR mechanisms is the rapid metabolic detoxification of the herbicide by the resistant plant. nih.gov This process involves enzymatic reactions that convert the active herbicide molecule into non-toxic or less toxic metabolites, effectively preventing it from causing lethal damage. nih.gov

In susceptible dicotyledonous plants, 2,4-D is relatively stable, allowing it to accumulate and exert its herbicidal effect. In contrast, tolerant plants and resistant biotypes can rapidly break it down. nih.gov The primary metabolic pathway for 2,4-D in many resistant dicot weeds is ring hydroxylation, a Phase I detoxification reaction. frontiersin.orgresearchgate.net This is followed by Phase II conjugation, where a sugar molecule (like glucose) is attached to the hydroxylated 2,4-D, further detoxifying it and preparing it for sequestration. consensus.appresearchgate.net

Studies on resistant common poppy (Papaver rhoeas) from Spain identified the presence of two hydroxy metabolites in resistant plants that were not detected in susceptible plants, confirming enhanced metabolism as a key resistance mechanism. frontiersin.org Similarly, research on resistant Palmer amaranth (B1665344) (Amaranthus palmeri) and common waterhemp (Amaranthus tuberculatus) found that resistant plants metabolized a significantly higher percentage of [14C]2,4-D compared to susceptible plants. cambridge.orgcambridge.org The main metabolite identified in some degradation pathways is 2,4-dichlorophenol (B122985) (DCP), indicating cleavage of the herbicide's side chain. researchgate.netresearchgate.netethz.ch

The enzymatic engine driving enhanced metabolism is often a family of enzymes known as cytochrome P450 monooxygenases (P450s or CYPs). uwa.edu.aubiorxiv.org These enzymes are crucial for Phase I metabolism of a wide range of xenobiotics, including herbicides. nih.gov Resistance is frequently associated with the overexpression of specific P450 genes, leading to a higher concentration of the detoxifying enzymes in the plant's cells. uwa.edu.au

While the specific P450 genes responsible for 2,4-D resistance have been challenging to pinpoint in many weed species, their involvement is strongly implied. For instance, in resistant common waterhemp, corn poppy, and Palmer amaranth, the reversal of resistance by P450-inhibiting chemicals points directly to the role of these enzymes. mdpi.comnih.govcambridge.org The complexity of P450-based resistance lies in the vastness of the P450 gene superfamily in plants, which can contain hundreds of genes. uwa.edu.aubiorxiv.org The evolution of this resistance may involve single nucleotide polymorphisms, copy number variation, or changes in gene regulation that lead to the overexpression of these critical enzymes. uwa.edu.au

A key diagnostic tool for confirming metabolism-based resistance is the use of synergists, which are chemicals that inhibit the activity of metabolic enzymes like P450s. researchgate.net Malathion (B1675926), an organophosphate insecticide, and piperonyl butoxide (PBO), a common synergist in insecticide formulations, are known inhibitors of P450s. cambridge.orgnih.govdeepgreenpermaculture.com

When resistant weeds are pre-treated with one of these inhibitors before the application of 2,4-D, the resistance is often reversed or significantly reduced. nih.gov For example, dose-response experiments in resistant Papaver rhoeas, Amaranthus hybridus, Conyza species, and Parthenium hysterophorus showed that pre-treatment with malathion made the resistant plants susceptible to 2,4-D. mdpi.comfrontiersin.org This synergistic effect demonstrates that the resistance mechanism is dependent on the activity of malathion-inhibited P450 enzymes. mdpi.comcambridge.org In a resistant Palmer amaranth population, malathion increased sensitivity to 2,4-D, whereas PBO did not, suggesting that different P450 enzymes, with varying sensitivities to inhibitors, may be involved in the resistance. cambridge.orgbioone.org

Beyond metabolism, resistance can also be conferred by altering the movement of the herbicide within the plant. scielo.br This can involve reduced absorption (uptake) of the herbicide through the leaf cuticle or, more commonly, impaired translocation of the herbicide from the treated leaf to its sites of action in the meristematic tissues. nih.govnih.gov

Reduced uptake has been identified as a resistance mechanism in a few cases, such as in ground ivy (Glechoma hederacea) and prickly lettuce (Lactuca serriola). frontiersin.orgfrontiersin.org However, in many studies of 2,4-D resistant weeds, no significant differences in herbicide absorption were found between resistant and susceptible biotypes. cambridge.orgnih.gov

Altered translocation is a more frequently cited mechanism. In resistant biotypes of wild radish (Raphanus raphanistrum), common poppy (Papaver rhoeas), and yellow starthistle (Centaurea solstitialis), a significant reduction in the movement of 2,4-D out of the treated leaf was observed. nih.govfrontiersin.orgnih.gov This effectively confines the herbicide to a localized area, preventing it from reaching the growing points where it exerts its lethal effect. nih.gov This impaired transport is not due to sequestration in the vacuole but is hypothesized to be caused by alterations in cellular transport proteins, potentially ATP-binding cassette (ABC) transporters of the B subclass (ABCBs), which are involved in auxin transport. nih.govresearchgate.netoup.com Application of inhibitors of these auxin transporters to susceptible plants can mimic the resistant phenotype, lending strong support to this hypothesis. nih.govoup.com

The following table summarizes the primary NTSR mechanisms identified in various 2,4-D resistant weed species.

Other Potential NTSR Mechanisms (e.g., Differential Binding to Auxin-Binding Proteins)

Beyond transport and absorption, other NTSR mechanisms can contribute to resistance. Enhanced metabolic detoxification, where the herbicide is rapidly converted into non-toxic forms, is a significant mechanism in several weed species, often involving cytochrome P450 monooxygenases. mdpi.comnih.gov

Differential binding to auxin-binding proteins has also been implicated in resistance. nih.gov These proteins are part of the complex auxin signaling pathway, and alterations that reduce their affinity for synthetic auxins like 2,4-D could lead to a diminished herbicidal effect. This represents a subtle form of resistance that is mechanistically distinct from mutations at the primary target site. nih.govuwa.edu.au

Target Site Resistance (TSR) Mechanisms

TSR involves genetic modifications to the protein targeted by the herbicide, rendering it less sensitive. For synthetic auxins, the target site is the auxin co-receptor complex, which includes the TIR1/AFB F-box proteins and the Aux/IAA co-receptor proteins. pnas.orgnih.gov

The molecular action of 2,4-D involves its binding to the TIR1/AFB auxin receptor, which promotes the degradation of Aux/IAA transcriptional repressors. This degradation releases auxin response factors (ARFs), leading to the expression of auxin-responsive genes and ultimately, uncontrolled growth and plant death. pnas.orgnih.gov Mutations in the genes encoding these receptor components can prevent or reduce herbicide binding, thereby blocking the downstream signaling cascade.

Specific mutations in Aux/IAA genes have been identified as the cause of high-level resistance to synthetic auxins. For instance, a notable mechanism found in Sisymbrium orientale involves an in-frame, 27-base-pair deletion in the degron tail of the SoIAA2 gene. pnas.orgbiorxiv.org This deletion of nine amino acids reduces the binding affinity of the co-receptor for both the herbicide and the TIR1 receptor, stabilizing the repressor protein and conferring resistance. pnas.org More recently, a point mutation (Leu175Pro) in another auxin co-receptor gene, SoIAA34, was identified in a different S. orientale population, also resulting in 2,4-D resistance. nih.gov

The evolution of target-site resistance to synthetic auxins was initially thought to be rare. nih.gov This was attributed to the complexity of the auxin signaling pathway, which involves large families of genes for perception, signaling, and transport. nih.govpnas.org It was hypothesized that genetic redundancy (multiple genes performing the same function) and pleiotropy (one gene affecting multiple traits) would mean that a mutation conferring resistance might also cause detrimental effects on plant growth and development, creating a fitness penalty. pnas.orgnih.gov

However, weeds have overcome these barriers. The identification of resistance conferred by a single, dominant allele in species like Sisymbrium orientale and Kochia scoparia shows that simple genetic changes can lead to robust resistance. pnas.orguwa.edu.au Furthermore, detailed studies on the IAA2 deletion in S. orientale found no measurable fitness cost in terms of biomass or seed production, suggesting that this resistance trait is not likely to decrease in a population even if the herbicide selection pressure is removed. nih.gov

Molecular Basis of Resistance in Specific Weed Species Examples

Detailed molecular studies have elucidated the specific genetic changes responsible for resistance in several key agricultural weeds.

Table 2: Documented Molecular Mechanisms of Resistance to Synthetic Auxin Herbicides An interactive table summarizing specific mutations and mechanisms in various weed species.

| Weed Species | Mechanism Type | Gene(s) Involved | Specific Mutation/Alteration | Conferred Resistance | Reference |

| Sisymbrium orientale | TSR | SoIAA2 | 27-bp (9 amino acid) in-frame deletion in degron tail | 2,4-D, Dicamba | pnas.orgbiorxiv.org |

| Sisymbrium orientale | TSR | SoIAA34 | Point mutation leading to Leu175Pro substitution | 2,4-D, MCPA, Fluroxypyr | nih.gov |

| Sisymbrium orientale | NTSR | Unknown (transporter) | Reduced translocation of 2,4-D | 2,4-D | dntb.gov.ua |

| Raphanus raphanistrum | NTSR | Unknown (transporter) | Reduced translocation of 2,4-D | 2,4-D | oup.comnih.gov |

| Papaver rhoeas | NTSR | Cytochrome P450s | Enhanced metabolism of 2,4-D | 2,4-D | mdpi.commdpi.com |

| Papaver rhoeas | NTSR | Unknown | Reduced translocation of 2,4-D | 2,4-D | mdpi.com |

| Kochia scoparia | TSR | KsIAA16 | Point mutation leading to Gly to Asn substitution | Dicamba, 2,4-D, Fluroxypyr | pnas.org |

In Sisymbrium orientale , multiple resistance mechanisms have evolved. One population exhibits target-site resistance via a 27-bp deletion in the SoIAA2 gene, which reduces binding to the TIR1 receptor. pnas.org Another population was found to have a point mutation in the SoIAA34 gene. nih.gov Additionally, non-target-site resistance due to severely reduced translocation of 2,4-D out of the treated leaf has been characterized in other Australian populations of this species. dntb.gov.ua

In Raphanus raphanistrum , the primary mechanism of resistance identified is non-target-site resistance characterized by an inability to translocate 2,4-D from the treated leaf. oup.comnih.gov This appears to be caused by an inhibition of phloem loading, possibly due to an alteration in an ABCB-type auxin transporter. oup.com Research indicates that resistance in wild radish is complex, with different populations exhibiting subtly different alterations in auxin signaling. nih.gov

In Papaver rhoeas (corn poppy), resistance to 2,4-D has been attributed to non-target-site mechanisms. Studies have identified populations with both reduced translocation and enhanced metabolic degradation of the herbicide, with the latter likely mediated by cytochrome P450 enzymes. mdpi.commdpi.com

Case Studies

Amaranthus spp. (A. tuberculatus, A. palmeri, A. hybridus)

The genus Amaranthus, commonly known as pigweed, includes some of the most problematic agricultural weeds due to their rapid growth, high seed production, and propensity to evolve herbicide resistance.

Amaranthus palmeri (Palmer Amaranth): The first case of 2,4-D resistance in Palmer amaranth was confirmed in a Kansas population that had also developed resistance to four other herbicide modes of action. researchgate.netnih.gov This multiple-herbicide resistant (MHR) population exhibited a 3.2-fold resistance to 2,4-D. nih.gov Further research on a six-way resistant Palmer amaranth population from Kansas (KCTR) revealed a 6- to 11-fold resistance to 2,4-D, mediated by enhanced metabolism. bioone.org Studies have shown that temperature can influence the level of resistance, with one population exhibiting 23 times more resistance at high temperatures compared to just 2-fold resistance at lower temperatures, a phenomenon linked to more rapid 2,4-D metabolism at higher temperatures.

Amaranthus tuberculatus (Waterhemp): Resistance to 2,4-D in waterhemp has been documented in multiple U.S. states. A population from Nebraska was confirmed to be at least 30-fold resistant to 2,4-D. conicet.gov.ar Surveys in Minnesota found that 10% of waterhemp populations were resistant to 2,4-D, with some populations exhibiting resistance to as many as six different herbicide sites of action. researchgate.net In Wisconsin, 17% of tested accessions showed at least 50% survival after a standard 2,4-D application. bioone.org The primary mechanism of resistance in waterhemp is often enhanced metabolism of the herbicide.

Amaranthus hybridus (Smooth Pigweed): In Argentina, populations of A. hybridus have been identified with multiple resistance to 2,4-D, dicamba, and glyphosate. mdpi.comsbcpd.org Research indicates that the resistance to 2,4-D in these populations is due to enhanced metabolism, likely involving cytochrome P450 enzymes. mdpi.com One study found that resistant populations could have both reduced translocation and enhanced metabolism of 2,4-D. mdpi.com

Interactive Data Table: 2,4-D Resistance in Amaranthus Species

| Species | Location of Resistant Population | Resistance Factor (Fold-Increase) | Primary Mechanism of Resistance |

| A. palmeri | Kansas, USA | 3.2 to 23 | Enhanced Metabolism |

| A. tuberculatus | Nebraska, USA | >30 | Not specified in detail |

| A. tuberculatus | Minnesota, USA | Not specified | Not specified |

| A. hybridus | Argentina | Not specified | Enhanced Metabolism, Reduced Translocation |

Conyza spp. (Horseweed)

Conyza canadensis and Conyza sumatrensis are widespread weeds that have developed resistance to multiple herbicides. In a study of six different dicotyledonous weeds, the only resistance mechanism found in Conyza species from Hungary and France was enhanced metabolism. mdpi.com Interestingly, the application of malathion, a cytochrome P450 inhibitor, fully reversed the resistance, indicating a strong role for this enzyme family in the detoxification of 2,4-D. mdpi.com Another study on a C. sumatrensis biotype identified reduced translocation as a key resistance mechanism; 98.8% of the applied 2,4-D remained in the treated leaf of resistant plants, compared to significant movement in susceptible plants. nih.gov This biotype also exhibited a rapid necrotic response on the leaves, which may contribute to the reduced movement of the herbicide. scielo.brsemanticscholar.org

Papaver rhoeas (Corn Poppy)

Corn poppy is a major weed in European cereal crops, where resistance to 2,4-D has been widely reported. researchgate.net Initial studies in Spain pointed to reduced translocation of 2,4-D as a primary resistance mechanism, leading to lower ethylene (B1197577) production and greater survival in resistant plants. nih.gov Subsequent research on Spanish populations revealed that enhanced metabolism of 2,4-D, likely mediated by cytochrome P450 enzymes, also contributes to resistance. nih.gov Some populations exhibit both mechanisms, which can lead to higher levels of resistance. nih.gov A large-scale study across France confirmed that 2,4-D resistance was frequently associated with resistance to ALS-inhibiting herbicides, highlighting the issue of multiple resistance in this species. nih.gov

Raphanus raphanistrum (Wild Radish)

Wild radish is a significant weed in Australian grain production, where a high prevalence of 2,4-D resistance has been documented. uwa.edu.au The primary mechanism of resistance in several Australian populations is reduced translocation of 2,4-D out of the treated leaf. nih.gov This is not due to differences in herbicide uptake or metabolism but appears to be related to an alteration in an auxin transporter. nih.gov The inheritance of 2,4-D resistance in wild radish is often conferred by a single, highly dominant nuclear gene. uwa.edu.au Management strategies for resistant populations require alternative herbicide modes of action and non-chemical control techniques, as other synthetic auxins like MCPA and mecoprop (B166265) have shown limited effectiveness. cambridge.orguwa.edu.au

Hirschfeldia incana (Shortpod Mustard)

In Argentina, a biotype of H. incana has evolved multiple resistance to both 2,4-D and metsulfuron-methyl. mdpi.com A detailed study identified that reduced translocation was the sole mechanism contributing to 2,4-D resistance in this species. mdpi.com Unlike other resistant weeds, enhanced metabolism was not detected, and the resistance was not reversed by P450 inhibitors. mdpi.com

Kochia scoparia (Kochia)

Kochia is a problematic weed in the North American Great Plains and has developed resistance to multiple herbicide modes of action, including synthetic auxins. Historically, resistance to auxin herbicides in kochia has been rare but is becoming more common. cdnsciencepub.com Some biotypes are resistant to dicamba, 2,4-D, and fluroxypyr. cdnsciencepub.com While standalone applications of these herbicides may provide poor control (26% to 69%), three-way mixtures have been shown to increase control to 85% to 97%. nih.gov

Sinapis arvensis (Wild Mustard)

A biotype of wild mustard in Manitoba, Canada, was one of the earlier documented cases of resistance to auxin-mimicking herbicides, first reported in 1990. weedscience.org This population showed resistance to 2,4-D, dicamba, MCPA, and picloram. weedscience.org Research suggests that in some cases, resistance in this species may be conferred by a single dominant allele. nih.gov While some populations can be controlled by herbicides from other families, the cross-resistance within the synthetic auxin group limits chemical control options. weedscience.org

Interactive Data Table: Mechanisms of 2,4-D Resistance in Various Weed Species

| Weed Species | Primary Resistance Mechanism(s) |

| Conyza spp. | Enhanced Metabolism, Reduced Translocation |

| Papaver rhoeas | Reduced Translocation, Enhanced Metabolism |

| Raphanus raphanistrum | Reduced Translocation |

| Hirschfeldia incana | Reduced Translocation |

| Kochia scoparia | Not specified in detail |

| Sinapis arvensis | Not specified in detail |

Implications for Integrated Weed Management (IWM) and Sustainable Agriculture

The evolution of resistance to 2,4-D and, by extension, 2,4-DB, has significant implications for weed management and the long-term sustainability of agricultural systems. Over-reliance on a single herbicide or mode of action creates intense selection pressure, inevitably leading to the selection of resistant individuals. usda.gov The case studies above demonstrate that resistance is not an isolated issue but a widespread and complex problem, often involving multiple resistance to different herbicide classes.

Integrated Weed Management (IWM) provides a framework for addressing this challenge by combining multiple control tactics to manage weed populations in a way that is economically viable, environmentally sound, and sustainable. usda.govillinois.edu Key components of an IWM program for managing auxin-resistant weeds include:

Herbicide Rotation and Mixtures: The cornerstone of chemical resistance management is the rotation of herbicides with different modes of action and the use of tank mixtures. numberanalytics.com This strategy reduces the selection pressure for any single herbicide type. For instance, in systems where 2,4-D resistance is present, herbicides from other groups should be used.

Use of Pre-emergence Herbicides: Applying residual pre-emergence herbicides can control weeds before they emerge, reducing the reliance on post-emergence applications of herbicides like 2,4-D and thus lowering the selection pressure. bayer.com

Cultural Practices: Cultural methods aim to create an environment that favors the crop over the weeds. These practices include:

Crop Rotation: Rotating crops disrupts weed life cycles and allows for the use of different herbicide programs. mdpi.comcambridge.org

Cover Crops: Planting cover crops during fallow periods can suppress weed growth by competing for resources and providing a physical barrier. mdpi.comtbpsci.com

Competitive Cultivars and Planting Density: Using crop varieties that are more competitive with weeds and optimizing planting density can help shade out and suppress weed growth. usda.gov

Mechanical and Physical Control: Tillage can be used to control emerged weeds before planting. numberanalytics.com While conservation tillage systems are beneficial for soil health, they often increase reliance on herbicides, creating a need to integrate other non-chemical methods. cambridge.org

Preventative Measures: Preventing the introduction and spread of resistant weed seeds is crucial. This includes cleaning farm equipment between fields and managing weeds in non-crop areas. illinois.edu

Environmental Behavior and Transport Dynamics of 2,4 Db and Its Metabolites

Fate in Soil Environments

The persistence and movement of 2,4-DB in terrestrial ecosystems are influenced by a complex interplay of soil properties and microbial activity. The primary route of dissipation in soil is transformation, with a key metabolite being 2,4-D. epa.gov The half-life of 2,4-DB in mineral soils is approximately 24.5 days. epa.gov

The extent to which 2,4-D, the primary metabolite of 2,4-DB, binds to soil particles is a critical factor in its environmental mobility. Adsorption is influenced by soil composition, with higher organic matter and clay content generally leading to increased sorption. acs.orgnih.gov Conversely, desorption, the release of the compound back into the soil solution, is also a key process. Studies have shown that a significant portion of adsorbed 2,4-D can be desorbed, indicating that the binding is often weak. For instance, in one study, 28.33% of sorbed 2,4-D was desorbed from a clay soil. The Freundlich isotherm model is often used to describe the adsorption behavior of 2,4-D in soil. acs.orgnih.govpublish.csiro.au

Due to its mobility in certain soil types, 2,4-D has the potential to leach into groundwater. acs.orgnih.gov This risk is particularly pronounced in coarse-grained sandy soils that are low in organic matter. epa.gov The low adsorption of 2,4-D in such soils facilitates its downward movement with percolating water. nih.govepa.gov The Groundwater Ubiquity Score (GUS), a measure of a pesticide's potential to move towards groundwater, can be calculated to assess this risk. Studies have indicated that 2,4-D is prone to leaching from surface soil to groundwater, which could impact drinking water quality. acs.orgnih.gov While 2,4-D has been detected at low concentrations in shallow groundwater, its presence is a concern due to the widespread use of phenoxy herbicides. wikipedia.orgacs.orgbeyondpesticides.org

Soil pH and organic matter content are primary drivers of 2,4-D mobility. Adsorption of 2,4-D generally increases as soil pH decreases. epa.govmdpi.com In more acidic soils, 2,4-D is more strongly adsorbed, reducing its mobility. Conversely, in alkaline soils, sorption decreases, leading to increased mobility. acs.orgnih.gov Organic matter content is also directly correlated with adsorption; soils with higher organic carbon content exhibit greater adsorption of 2,4-D, thereby reducing its leaching potential. acs.orgnih.govpublish.csiro.au However, the quality of the organic matter can also play a role, with partially decomposed organic matter potentially decreasing sorption. acs.orgnih.gov

Factors Influencing 2,4-D Mobility in Soil

| Soil Property | Influence on Adsorption | Influence on Mobility | References |

|---|---|---|---|

| Organic Matter Content | Increases with higher organic matter | Decreases with higher organic matter | acs.orgnih.govpublish.csiro.au |

| Clay Content | Increases with higher clay content | Decreases with higher clay content | acs.orgnih.gov |

| Soil pH | Increases with lower (more acidic) pH | Decreases with lower (more acidic) pH | epa.govmdpi.com |

| Sand Content | Decreases with higher sand content | Increases with higher sand content | acs.orgnih.gov |

Behavior in Aquatic Systems

In aquatic environments, 2,4-DB rapidly transforms into 2,4-D. epa.gov The persistence and fate of 2,4-D in water are then governed by factors such as microbial degradation and photodegradation.

The half-life of 2,4-DB in aquatic environments ranges from 6.3 to 17.2 days. epa.gov Once converted to 2,4-D, its persistence varies depending on environmental conditions. In aerobic aquatic environments, the half-life of 2,4-D is around 15 days. wikipedia.orgcdc.gov However, it is more persistent under anaerobic conditions, with a half-life ranging from 41 to 333 days. wikipedia.orgcdc.gov Biodegradation is a primary mechanism of 2,4-D loss in aquatic systems, with sediment microbial communities playing a crucial role in its degradation at the sediment-water interface. epa.govyoutube.com In oligotrophic waters or at high concentrations, 2,4-D may be more persistent. epa.gov

Half-life of 2,4-D in Different Aquatic Environments

| Environment | Condition | Half-life | References |

|---|---|---|---|

| Aquatic | Aerobic | ~15 days | wikipedia.orgcdc.gov |

| Anaerobic | 41 to 333 days | wikipedia.orgcdc.gov | |

| Sediments | - | <1 day | epa.gov |

| Seawater (Dark, 31°C) | - | 88 days | nih.gov |

Photodegradation, or the breakdown of a compound by light, is an important process for the dissipation of 2,4-D in sunlit surface waters. cdc.gov The photolysis half-life of 2,4-D in water has been reported to be between 2 to 4 days under ultraviolet light. epa.gov The rate of photodegradation can be influenced by water quality parameters. For instance, nitrate-nitrogen has been identified as a primary predictor of photolysis for 2,4-D. nih.gov In some cases, dissolved organic carbon can also be a predictor. nih.gov However, in waters with high concentrations of suspended solids, the photolysis rates may be controlled by the solids' concentration. nih.gov

Atmospheric Transport and Dissipation of 2-(2,4-Dichlorophenoxy)butanoic acid

The atmospheric journey of this compound (2,4-DB) and its metabolites is primarily initiated through two main pathways: volatilization from treated surfaces and spray drift during application researchgate.netacs.org. Once airborne, these compounds can be transported over varying distances and are subject to dissipation processes. A significant metabolite of 2,4-DB is 2,4-Dichlorophenoxyacetic acid (2,4-D), which itself is a widely used herbicide wikipedia.org. The atmospheric fate of 2,4-D provides insight into the potential behavior of 2,4-DB's degradation products. In the atmosphere, vapor-phase 2,4-D is expected to degrade by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours nih.govnih.govcdc.gov. Particulate-phase compounds are removed from the air through wet and dry deposition nih.govcdc.gov.

Volatilization from Treated Surfaces

Volatilization is the process where a chemical transitions from a solid or liquid state to a gaseous vapor after application, allowing it to move off-target as an airborne gas osu.eduufl.edurevize.com. This process, also known as vapor drift, can occur for hours after the initial application and transport herbicide vapors over many kilometers rainbowbrown.co.nz. The potential for a pesticide to volatilize is linked to its vapor pressure; chemicals with higher vapor pressure are more volatile osu.edu.

The formulation of the herbicide plays a critical role in its volatility. For phenoxy herbicides like 2,4-DB and its metabolite 2,4-D, ester formulations are known to be more volatile than amine or salt formulations ufl.edurainbowbrown.co.nzawsjournal.org. Some low-volatile (LV) ester formulations of 2,4-D can still volatilize at temperatures above 95°F for more than 30 days after application revize.com. In contrast, amine formulations are considered nearly nonvolatile ufl.edurevize.com. Newer formulations, such as the choline salt of 2,4-D, have been developed to have significantly lower volatility compared to traditional ester and amine formulations researchgate.netcambridge.org.

Several environmental factors influence the rate of volatilization, including:

Temperature : Higher air temperatures increase the likelihood of volatilization ufl.edurevize.comresearchgate.net.

Humidity : Low relative humidity can increase drift potential by causing spray droplets to evaporate faster, reducing their size ufl.edu.

Treated Surface : The nature of the surface, such as bare soil versus actively growing vegetation, can affect the rate of volatilization researchgate.net. The potential for 2,4-D to volatilize increases with rising soil moisture and decreasing clay and organic matter content invasive.org.

Field studies measuring atmospheric concentrations of 2,4-D have detected the highest gas-phase mixing ratios during application, suggesting rapid volatilization from spray droplets, with continued, slower volatilization from treated surfaces for several hours afterward mdpi.com.

Factors Influencing Herbicide Volatilization

| Factor | Influence on Volatilization | Source |

|---|---|---|

| Chemical Formulation | Ester formulations are generally more volatile than amine or salt formulations. Newer choline salt formulations are designed for low volatility. | ufl.edurainbowbrown.co.nzawsjournal.org |

| Vapor Pressure | Herbicides with a higher vapor pressure have a greater potential to volatilize. | osu.edu |

| Temperature | Increased air and surface temperatures lead to higher rates of volatilization. | ufl.edurevize.comresearchgate.net |

| Relative Humidity | Low humidity can cause faster evaporation of spray droplets, increasing drift potential. | ufl.edu |

| Treated Surface | Volatility is influenced by surface type (soil, vegetation) and soil properties (moisture, organic matter). | researchgate.netinvasive.org |

Spray Drift Dynamics

Spray drift is defined as the movement of pesticide droplets through the air away from the intended target area at the time of application or shortly after osu.edu. This physical movement is a primary source of off-target contamination and is considered the major contributing factor of risk associated with 2,4-DB researchgate.netepa.gov. The extent of spray drift is governed by a combination of weather conditions, application equipment, and the formulation of the spray solution osu.edurainbowbrown.co.nz.

Key factors that influence spray drift dynamics include:

Wind Speed : This is the most critical weather factor. Spraying should be avoided when winds are calm, due to the potential for temperature inversions, or when winds exceed 10 mph. A gentle, steady breeze of 3 to 9 mph is often considered ideal, provided it is blowing away from sensitive areas osu.eduufl.edu.

Droplet Size : Smaller droplets are more susceptible to being carried by the wind. Droplet size is primarily determined by the nozzle type and operating pressure. Using low-drift nozzles that produce larger droplets and reducing spray pressure can minimize drift osu.edu.

Boom Height : The risk of drift increases with the height of the spray boom above the target canopy. Keeping the boom as low as possible reduces the time droplets are exposed to wind osu.edurainbowbrown.co.nz.

Temperature and Humidity : Hot and dry conditions can cause droplets to evaporate, making them smaller and more prone to drift ufl.edu.

Temperature Inversions : Applying pesticides during a temperature inversion—where a layer of cool, stable air is trapped near the ground by a layer of warmer air—is particularly risky. Small spray droplets can become suspended in this cool layer and move horizontally over long distances, like a fog cfgrower.comohio-state.edu.

To mitigate the risks associated with spray drift for 2,4-DB, specific restrictions are required on product labels. These include mandates on droplet size and, for aerial applications, limitations on boom length epa.gov.

Spray Drift Mitigation Measures for 2,4-DB

| Mitigation Measure | Requirement | Source |

|---|---|---|

| Droplet Size | Labels must specify a medium to coarse droplet size. For spinning atomizer nozzles, a volume mean diameter of 300 microns or greater is required. Fine sprays are prohibited. | epa.gov |

| Aerial Application Boom Length | The boom length must not exceed 75% of the aircraft's wingspan or 90% of the rotor blade diameter. | epa.gov |

Advanced Analytical Methodologies for 2,4 Db and Its Biotransformation Products

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of separating 2,4-DB from interfering components in a sample prior to its detection. The choice between liquid and gas chromatography is largely dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenoxyacetic acid compounds, including 2,4-DB. deswater.com A significant advantage of HPLC is its ability to analyze non-volatile and thermally labile compounds without the need for chemical derivatization, which simplifies sample preparation. deswater.comlcms.cz

Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. deswater.comhelixchrom.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier such as acetic acid or formic acid to ensure the acidic analytes are in their protonated form, leading to better peak shape and retention. deswater.commdpi.com Detection is commonly achieved using a UV detector, with the wavelength set to a maximum absorption point for 2,4-DB, such as 283 nm or 228 nm. deswater.comoup.com While effective, HPLC methods with UV detection can have higher detection limits compared to mass spectrometry-based techniques, which may be a limitation when analyzing samples with very low concentrations of the herbicide. deswater.comukim.edu.mk

Table 1: Example HPLC Conditions for Phenoxyacetic Acid Analysis This table is a composite of typical conditions and may vary between specific methods.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm) | deswater.com |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 80:19.5:0.5 v/v/v) | deswater.com |

| Flow Rate | 1.0 mL/min | deswater.com |

| Detection | UV Detector at 228 nm or 283 nm | deswater.comoup.com |

| Column Temperature | 40°C | deswater.com |

Gas Chromatography (GC) is another powerful separation technique that has been historically used for the analysis of acidic herbicides. caa.go.jpusgs.gov However, due to the low volatility and high polarity of the carboxylic acid group in 2,4-DB, direct analysis by GC is not feasible. tdl.orgnih.gov Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form, typically an ester. tdl.orgnih.gov